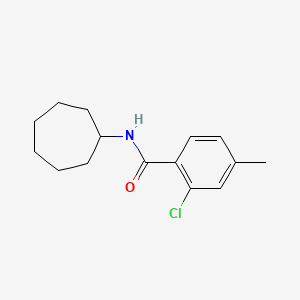
2-chloro-N-cycloheptyl-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-cycloheptyl-4-methylbenzamide, also known as Milacemide, is a synthetic compound that belongs to the benzamide class of drugs. It was first discovered in the 1970s and has since been extensively studied for its potential therapeutic applications. Milacemide has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 2-chloro-N-cycloheptyl-4-methylbenzamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. 2-chloro-N-cycloheptyl-4-methylbenzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-chloro-N-cycloheptyl-4-methylbenzamide has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its potential therapeutic effects. 2-chloro-N-cycloheptyl-4-methylbenzamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.
实验室实验的优点和局限性
2-chloro-N-cycloheptyl-4-methylbenzamide has several advantages as a research compound. It is relatively easy to synthesize and has been well-studied, making it a reliable and well-established research tool. However, there are also some limitations to its use. 2-chloro-N-cycloheptyl-4-methylbenzamide has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, the compound is not very soluble in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2-chloro-N-cycloheptyl-4-methylbenzamide. One area of interest is the compound's potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to better understand the compound's mechanism of action and potential therapeutic effects in these conditions. Additionally, 2-chloro-N-cycloheptyl-4-methylbenzamide may have potential applications in the treatment of depression, anxiety, and schizophrenia, and further research is needed to explore these possibilities. Finally, the development of new synthesis methods and analogs of 2-chloro-N-cycloheptyl-4-methylbenzamide may lead to the discovery of even more effective compounds with potential therapeutic applications.
合成方法
2-chloro-N-cycloheptyl-4-methylbenzamide can be synthesized by reacting 4-methylbenzoyl chloride with cycloheptylamine in the presence of anhydrous aluminum chloride. The resulting product is then chlorinated using thionyl chloride to yield 2-chloro-N-cycloheptyl-4-methylbenzamide. The synthesis method has been well-established and is widely used in laboratories.
科学研究应用
2-chloro-N-cycloheptyl-4-methylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. 2-chloro-N-cycloheptyl-4-methylbenzamide has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
属性
IUPAC Name |
2-chloro-N-cycloheptyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-11-8-9-13(14(16)10-11)15(18)17-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZNTWUTKSUDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,4-dimethoxybenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5748939.png)
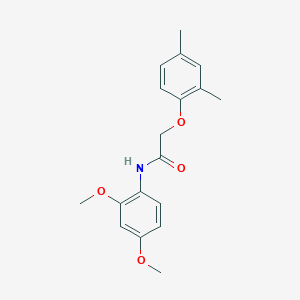
![N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5748943.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5748951.png)
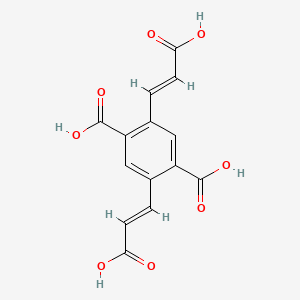
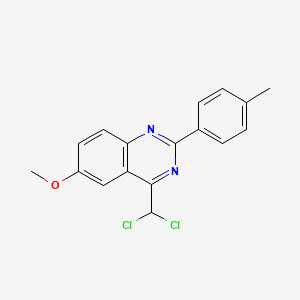
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5748961.png)
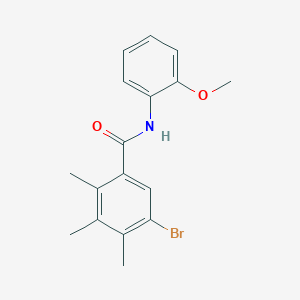
![2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5748970.png)
![N-(2-ethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5748975.png)
![(diphenylmethyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5749000.png)
![3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5749018.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5749026.png)
![4-[(4-chloro-3-methylphenoxy)acetyl]morpholine](/img/structure/B5749034.png)